molecular formula C10H10BrClO2S B13642037 1-(2-Bromobenzyl)cyclopropane-1-sulfonyl chloride

1-(2-Bromobenzyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13642037
M. Wt: 309.61 g/mol
InChI Key: DGIDRSMGFQBTTO-UHFFFAOYSA-N
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Description

1-[(2-bromophenyl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring bonded to a sulfonyl chloride group and a bromophenyl group

Preparation Methods

The synthesis of 1-[(2-bromophenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves the following steps:

    Formation of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution, where bromine is added to a benzene ring.

    Cyclopropane Ring Formation: The cyclopropane ring can be synthesized via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Sulfonyl Chloride Introduction: The sulfonyl chloride group is typically introduced through the reaction of a sulfonic acid derivative with thionyl chloride (SOCl₂).

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-[(2-bromophenyl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.

    Oxidation and Reduction: The bromophenyl group can undergo oxidation to form bromophenyl ketones or reduction to form bromophenyl alcohols.

    Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura coupling reactions, forming biaryl compounds.

Common reagents used in these reactions include thionyl chloride, diazomethane, palladium catalysts, and various nucleophiles.

Scientific Research Applications

1-[(2-bromophenyl)methyl]cyclopropane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems, including enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-bromophenyl)methyl]cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, making it useful in the synthesis of sulfonamide-based drugs and other bioactive molecules. The bromophenyl group can participate in further functionalization through coupling reactions, expanding the compound’s utility in organic synthesis.

Comparison with Similar Compounds

Similar compounds to 1-[(2-bromophenyl)methyl]cyclopropane-1-sulfonyl chloride include:

    1-[(2-chlorophenyl)methyl]cyclopropane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

    1-[(2-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride: Contains a fluorine atom instead of bromine.

    1-[(2-methylphenyl)methyl]cyclopropane-1-sulfonyl chloride: Contains a methyl group instead of bromine.

The uniqueness of 1-[(2-bromophenyl)methyl]cyclopropane-1-sulfonyl chloride lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions in chemical reactions, making it distinct from its analogs.

Properties

Molecular Formula

C10H10BrClO2S

Molecular Weight

309.61 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C10H10BrClO2S/c11-9-4-2-1-3-8(9)7-10(5-6-10)15(12,13)14/h1-4H,5-7H2

InChI Key

DGIDRSMGFQBTTO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=C2Br)S(=O)(=O)Cl

Origin of Product

United States

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